synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
An In-Depth Technical Guide on the Synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Introduction
The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its versatile pharmacological properties.[1][2] Derivatives of benzothiophene have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase-inhibiting effects.[3] The title compound, 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide, integrates three key pharmacophores: the benzothiophene nucleus, a pyrrole ring, and a carbohydrazide moiety.[4] This unique combination suggests significant potential for investigation in drug discovery programs. The hydrazide group, in particular, is a versatile functional handle for the synthesis of a variety of heterocyclic systems and Schiff bases.[5][6][7]
This guide provides a comprehensive, three-step synthetic pathway to 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the mechanistic rationale behind each synthetic transformation, offering field-proven insights into the experimental design and execution.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence, commencing with the construction of the core benzothiophene ring system, followed by functional group manipulation to install the hydrazide, and culminating in the formation of the C3-substituted pyrrole ring. Each step is designed for high efficiency and yields a stable, characterizable intermediate.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate (Intermediate 1)
The initial and most critical step is the construction of the 3-amino-1-benzothiophene core. This is efficiently achieved via a base-catalyzed condensation and intramolecular cyclization of 2-chlorobenzonitrile with ethyl thioglycolate. This method is a variation of established procedures for synthesizing 3-aminothiophene derivatives.[8][9]
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the thiolate, generated in situ from ethyl thioglycolate and a strong base like sodium ethoxide, on the cyano carbon of 2-chlorobenzonitrile. This is followed by an intramolecular nucleophilic aromatic substitution, where the newly formed carbanion displaces the chloride ion, leading to the formation of the thiophene ring in a Thorpe-Ziegler type cyclization. The resulting imine intermediate then tautomerizes to the stable amino form.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add absolute ethanol (150 mL).
-
Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has reacted.
-
Thiolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl thioglycolate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for an additional 15 minutes.
-
Addition of Nitrile: Add a solution of 2-chlorobenzonitrile (1.0 eq) in absolute ethanol (50 mL) dropwise to the reaction mixture at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol to afford Ethyl 3-amino-1-benzothiophene-2-carboxylate as a crystalline solid.
Data Summary: Synthesis of Intermediate 1
| Parameter | Value |
| Reagents | 2-Chlorobenzonitrile, Ethyl thioglycolate, Sodium |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (78 °C) |
| Typical Yield | 75-85% |
| Appearance | White to pale yellow crystalline solid |
Part 2: Synthesis of 3-Amino-1-benzothiophene-2-carbohydrazide (Intermediate 2)
The conversion of the ethyl ester (Intermediate 1) to the corresponding carbohydrazide is a straightforward nucleophilic acyl substitution reaction using hydrazine hydrate. This reaction is typically high-yielding and serves to activate the C2 position for further derivatization while introducing the key hydrazide functionality.[10]
Mechanistic Rationale
Hydrazine is a potent nucleophile due to the alpha effect. It readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating ethanol as a leaving group to yield the stable carbohydrazide product. The reaction is often driven to completion by using an excess of hydrazine hydrate and heating.
Detailed Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in absolute ethanol (100 mL).
-
Reagent Addition: To this stirred solution, add hydrazine hydrate (80% solution, 5.0 eq) dropwise at room temperature.[10]
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified 3-Amino-1-benzothiophene-2-carbohydrazide under vacuum to obtain a fine powder, which can be used in the next step without further purification.
Data Summary: Synthesis of Intermediate 2
| Parameter | Value |
| Reagents | Intermediate 1, Hydrazine Hydrate (80%) |
| Solvent | Absolute Ethanol |
| Reaction Time | 6-8 hours |
| Temperature | Reflux (78 °C) |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
Part 3: Synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide (Final Product)
The final step involves the construction of the pyrrole ring at the C3 position via the Paal-Knorr pyrrole synthesis.[11][12] This classic reaction condenses a primary amine with a 1,4-dicarbonyl compound. Here, the 3-amino group of Intermediate 2 reacts with succinaldehyde, which is generated in situ from its stable precursor, 2,5-dimethoxytetrahydrofuran, under acidic conditions.[13][14]
Mechanistic Rationale
The Paal-Knorr synthesis is an acid-catalyzed reaction.[15] First, 2,5-dimethoxytetrahydrofuran is hydrolyzed in the presence of an acid (e.g., acetic acid) to form the reactive 1,4-dicarbonyl intermediate, succinaldehyde. The primary amine of Intermediate 2 then attacks one carbonyl group to form a hemiaminal, which subsequently cyclizes by attacking the second carbonyl group. A series of dehydration steps then occurs, leading to the formation of the aromatic pyrrole ring.[16]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Detailed Experimental Protocol
-
Setup: In a 100 mL round-bottom flask, suspend 3-Amino-1-benzothiophene-2-carbohydrazide (Intermediate 2, 1.0 eq) in glacial acetic acid (30 mL).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the suspension at room temperature with vigorous stirring.[13]
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it extensively with water.
-
Purification: Dry the crude solid and recrystallize it from an ethanol/water mixture to yield the pure 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide.
Data Summary: Synthesis of Final Product
| Parameter | Value |
| Reagents | Intermediate 2, 2,5-Dimethoxytetrahydrofuran |
| Solvent/Catalyst | Glacial Acetic Acid |
| Reaction Time | 3-5 hours |
| Temperature | Reflux (118 °C) |
| Typical Yield | 60-75% |
| Appearance | Off-white to light brown solid |
| CAS Number | 107363-01-9[17] |
| Formula | C13H11N3OS[17] |
| Molecular Weight | 257.31 g/mol [17] |
Conclusion
This guide outlines a robust and reproducible three-step synthesis for 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide. The pathway relies on well-established, high-yielding chemical transformations, including a benzothiophene ring formation, hydrazinolysis, and a Paal-Knorr pyrrole synthesis. By providing detailed protocols and mechanistic insights, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of this and structurally related compounds for further biological evaluation.
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